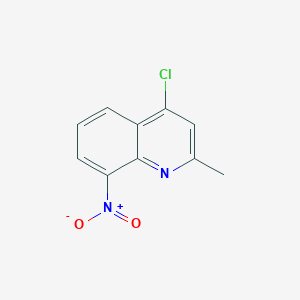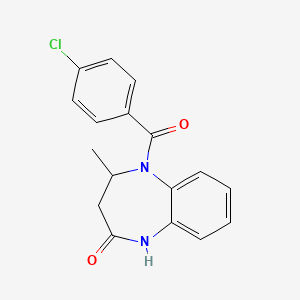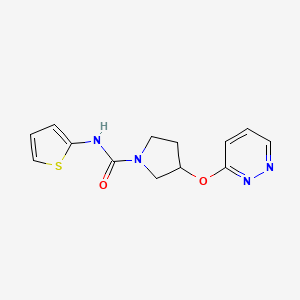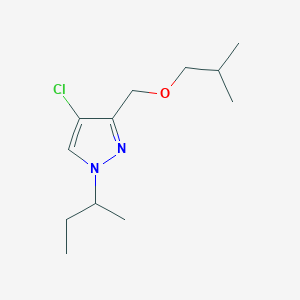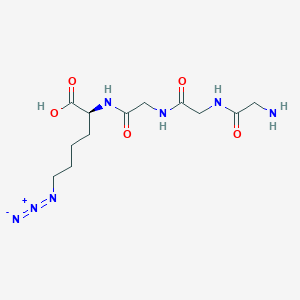
H-(Gly)3-Lys(N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-(Gly)3-Lys(N3)-OH is a peptide derivative consisting of three glycine residues followed by a lysine residue with an azide group attached to its side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-(Gly)3-Lys(N3)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The azide group is introduced through selective acylation of the lysine residue using azidoacetic acid or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
H-(Gly)3-Lys(N3)-OH: can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Triphenylphosphine in tetrahydrofuran or other organic solvents.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction of the azide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
H-(Gly)3-Lys(N3)-OH: has several applications in scientific research:
Chemical Biology: Used for site-selective modification of proteins and peptides.
Biopharmaceuticals: Utilized in the development of peptide-based drugs and bioconjugates.
Material Sciences: Employed in the synthesis of functionalized materials and nanomaterials.
Medical Diagnostics: Used in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-(Gly)3-Lys(N3)-OH primarily involves the reactivity of the azide group. The azide group can undergo click chemistry reactions to form stable triazole linkages, which can be used to attach various functional groups or labels to the peptide. This allows for the creation of bioconjugates and functionalized materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
H-(Gly)3-Lys-OH: Similar peptide without the azide group.
H-(Gly)3-Lys(Alkyne)-OH: Similar peptide with an alkyne group instead of an azide.
H-(Gly)3-Lys(Biotin)-OH: Similar peptide with a biotin group attached to the lysine residue.
Uniqueness
H-(Gly)3-Lys(N3)-OH: is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This makes it particularly useful for applications requiring site-specific labeling or functionalization .
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O5/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAJJAGRBJWUDS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)
![3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2799585.png)
![3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2799586.png)
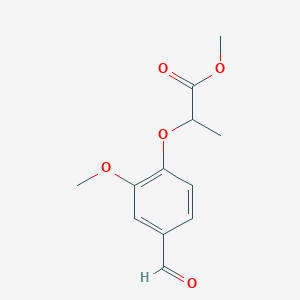
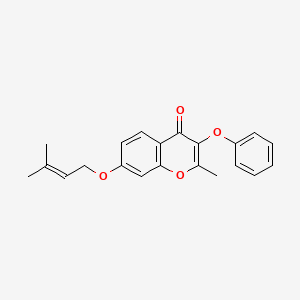
![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)

![2-({2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2799596.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2799598.png)
